molecular formula C6H4ClN3 B13028500 4-Chloropyrrolo[1,2-d][1,2,4]triazine

4-Chloropyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13028500
M. Wt: 153.57 g/mol
InChI Key: RANRCQNQXZBIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropyrrolo[1,2-d][1,2,4]triazine is a synthetic heterocyclic organic compound that functions as a versatile chemical building block in medicinal chemistry and pharmaceutical research. This chlorinated pyrrolotriazine derivative is a key synthetic intermediate for the development of novel bioactive molecules. Scientific literature on related pyrrolo[1,2-d][1,2,4]triazine derivatives highlights their significant potential as immunostimulating agents. Studies have shown that such compounds can exhibit a significant proliferative response to human lymphocyte mitogen (phytohemagglutinin) and can effectively activate the production of free oxygen radicals by phagocytes, indicating potential applications in immunology research (Bioorg Med Chem, 1998) . The broader pyrrolo[2,1-f][1,2,4]triazine isomer, a close structural analog, is well-established as a privileged scaffold in drug discovery. This scaffold is a core component in several approved therapeutics and investigational compounds, demonstrating a wide spectrum of biological activities. Its applications include serving as kinase inhibitors for cancer therapy (targeting VEGFR-2, EGFR, HER2, c-Met, and others) , and as a key component in antiviral drugs like remdesivir . The 4-chloro substituent on the triazine ring is a common reactive handle that facilitates further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly generate diverse compound libraries for biological screening. This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

4-chloropyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H

InChI Key

RANRCQNQXZBIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=NN=C2Cl

Origin of Product

United States

Preparation Methods

Rearrangement of Pyrrolo[1,2-d]oxadiazines

  • Pyrrolo[1,2-d]oxadiazines serve as precursors that undergo nucleophile-induced rearrangement to yield 4-chloropyrrolo[1,2-d]triazine derivatives.
  • The process involves the synthesis of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid, followed by treatment with ammonium chloride and sodium hypochlorite to generate 1-aminopyrroles.
  • Subsequent cyclization under oxidative conditions (using triphenylphosphine and bromine) affords the triazine ring system with chlorine substitution at the 4-position.

Cyclization of 1,2-Biscarbamoyl-Substituted Pyrroles

  • Intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles under oxidative conditions is a critical step.
  • Typical reagents include triphenylphosphine (PPh3) and bromine (Br2) in solvents like DMF at reflux temperatures.
  • This method yields the 4-chloropyrrolo[1,2-d]triazine core with moderate to good yields (59–63%).

Amination and Cyclization Starting from Pyrrole Derivatives

  • Starting from N-unsubstituted pyrrole derivatives, amination is performed using chloramine (NH2Cl) or O-(2,4-dinitrophenyl)hydroxylamine.
  • The amination introduces the key N–N bond necessary for triazine ring formation.
  • Cyclization is then achieved by heating with formamide at elevated temperatures (~165 °C), facilitating ring closure to form the triazine system.
  • Chlorination at the 4-position is typically effected by phosphorus oxychloride (POCl3), which selectively chlorinates the reactive C-4 site.

Continuous Flow Chemistry for Industrial Scale-Up

  • Industrial synthesis employs continuous flow reactors enabling in situ generation of monochloramine and efficient reaction control.
  • For example, monochloramine is prepared in methyl tert-butyl ether (MTBE) at low temperatures (-8 ± 2 °C) and used directly in the amination of 2-cyanopyrrole.
  • This method improves safety, reproducibility, and yield, achieving scalable production of the chlorinated triazine intermediate.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amination of pyrrole NH2Cl or O-(2,4-dinitrophenyl)hydroxylamine, NaH Various (e.g., THF) Room temp to mild heating Moderate to high Introduces N–N bond
Cyclization to triazine Formamide Neat or DMF 120–165 °C Moderate to high Ring closure step
Chlorination at C-4 POCl3 Solvent dependent Reflux or mild heating High Selective chlorination at position 4
Oxidative cyclization PPh3, Br2 DMF Reflux 59–63 Intramolecular cyclization
Continuous flow amination Monochloramine in MTBE MTBE -8 to 5 °C Scalable yields Industrial scale, improved safety

Detailed Research Findings and Mechanistic Insights

  • N-Amination is a pivotal step, where selective introduction of the N–N bond in pyrrole derivatives sets the stage for triazine ring formation. Chloramine (NH2Cl) is a preferred aminating agent due to its reactivity and ease of generation in situ.
  • Cyclization via formamide heating involves nucleophilic attack and ring closure, forming the fused triazine ring system. This step is temperature-sensitive and requires precise control to maximize yield.
  • Chlorination by POCl3 is regioselective, targeting the C-4 position on the triazine ring, which is highly reactive due to electronic factors.
  • Oxidative cyclization using triphenylphosphine and bromine promotes intramolecular ring closure of biscarbamoyl-substituted pyrroles, a method notable for its regioselectivity and moderate yields.
  • Continuous flow synthesis enhances the safety profile and scalability of the process, particularly important for industrial production. The in situ monochloramine generation minimizes handling of hazardous reagents and ensures consistent reagent quality.
  • Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm regiochemistry and purity of the synthesized compounds.

Chemical Reactions Analysis

4-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

The most prominent application of 4-Chloropyrrolo[1,2-d][1,2,4]triazine is in medicinal chemistry as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways related to growth and differentiation. The inhibition of specific kinases can disrupt pathways associated with cancer progression and other diseases.

Case Studies in Kinase Inhibition

  • Targeted Cancer Therapies : Research has shown that derivatives of 4-Chloropyrrolo[1,2-d][1,2,4]triazine can selectively inhibit various kinases involved in cancer cell proliferation. For example, studies have indicated that this compound can effectively inhibit the activity of kinases such as BRAF and MEK, which are critical in certain types of cancer .
  • Pharmacophore Development : The compound serves as a core structure for developing novel kinase inhibitors. By modifying functional groups on the pyrrole or triazine rings, researchers can create derivatives with enhanced potency and selectivity against specific kinases .

Organic Synthesis

In organic synthesis, 4-Chloropyrrolo[1,2-d][1,2,4]triazine acts as an important intermediate for synthesizing complex organic compounds. Its ability to undergo electrophilic substitution reactions makes it suitable for creating various derivatives.

Synthetic Routes

Several synthetic methods have been developed for producing 4-Chloropyrrolo[1,2-d][1,2,4]triazine:

  • Electrophilic Aromatic Substitution : This method allows for the introduction of different substituents onto the aromatic ring.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions enables the formation of new carbon-carbon bonds, expanding the library of potential derivatives .

Material Science

The unique electronic properties of fused heterocycles like 4-Chloropyrrolo[1,2-d][1,2,4]triazine have sparked interest in their application within material science.

Potential Applications

  • Organic Electronics : Research indicates that compounds with similar structures may be suitable for applications in organic electronics due to their electronic properties.
  • Solar Cells : The potential to utilize these compounds in photovoltaic materials is being explored due to their ability to facilitate charge transport .

Comparative Analysis with Related Compounds

To highlight the versatility and unique features of 4-Chloropyrrolo[1,2-d][1,2,4]triazine compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeUnique Features
Pyrrolo[2,3-d]pyrimidineFused heterocycleMore nitrogen atoms; varied biological activity
Pyrrolo[3,2-d]pyrimidineFused heterocycleDifferent substitution patterns; distinct reactivity
7-Amino-5-chloro-pyrrolo[2,3-d]pyrimidineAmino-substitutedEnhanced solubility; altered kinase selectivity

These compounds share structural similarities but differ significantly in their biological activities and applications due to variations in nitrogen content and functional groups .

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of antiviral drugs like remdesivir, the compound inhibits the replication of viral RNA by targeting the viral RNA-dependent RNA polymerase . This inhibition prevents the virus from multiplying, thereby reducing the severity of the infection.

Comparison with Similar Compounds

Table 1: Key Features of Azolo[1,2,4]triazine Derivatives

Compound Name Core Structure Substituents Biological Activity Key Findings References
4-Chloropyrrolo[1,2-d][1,2,4]triazine Pyrrolo[1,2-d][1,2,4]triazine Cl at position 4 Under investigation Structural analog of bioactive triazines; synthetic routes align with furo-pyrrolo-triazines
Triazavirin Pyrazolo[5,1-c][1,2,4]triazine None specified Antiviral Clinically used against influenza and SARS-CoV-2
Remdesivir Pyrrolo[2,1-f][1,2,4]triazine CN, OH groups Antiviral Broad-spectrum antiviral; inhibits RNA polymerases
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives Benzoimidazo[1,2-d][1,2,4]triazine Varied substituents Antifungal 84% inhibition of Botrytis cinerea at 50 µg/mL
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Pyrrolo[2,1-f][1,2,4]triazine Cl at positions 2,4 Energetic materials Comparable detonation velocity to RDX (8,750 m/s)

Key Insights

Antiviral Activity: Triazavirin and remdesivir demonstrate the antiviral versatility of azolo-triazines. Triazavirin’s pyrazolo-triazine core enables nucleoside mimicry, while remdesivir’s pyrrolo-triazine structure targets viral RNA replication .

Antifungal and Antibacterial Applications :

  • Benzoimidazo[1,2-d][1,2,4]triazines exhibit broad antifungal activity, suggesting that substituent diversity (e.g., halogenation, alkyl groups) fine-tunes bioactivity .
  • Furo-pyrrolo-triazine derivatives (e.g., compounds 5a–5c ) showed moderate antibacterial effects, highlighting the scaffold’s adaptability .

Energetic Materials :

  • Chlorinated pyrrolo-triazines like 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine display high thermal stability and insensitivity to mechanical stimuli, making them promising alternatives to RDX in explosives .

Structural Dynamics :

  • X-ray studies of pyrazolo[5,1-c][1,2,4]triazines reveal planar geometries and intermolecular hydrogen bonding, critical for crystal packing and stability . Similar analyses for 4-Chloropyrrolo[1,2-d][1,2,4]triazine could elucidate its reactivity and interaction mechanisms.

Biological Activity

4-Chloropyrrolo[1,2-d][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis of 4-Chloropyrrolo[1,2-d][1,2,4]triazine

The synthesis of 4-chloropyrrolo[1,2-d][1,2,4]triazine typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic structure. For instance, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times. The compound is often derived from precursors such as pyrrole and triazine derivatives through cyclization reactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-d][1,2,4]triazine exhibit significant antimicrobial properties. A study demonstrated that compounds containing this scaffold showed potent activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

CompoundTarget OrganismIC50 (µM)
4-Chloropyrrolo[1,2-d][1,2,4]triazineEscherichia coli15
4-Chloropyrrolo[1,2-d][1,2,4]triazineCandida albicans10

Anticancer Properties

The anticancer potential of 4-chloropyrrolo[1,2-d][1,2,4]triazine has been investigated in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of approximately 12 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway.

Enzyme Inhibition

Another significant biological activity of 4-chloropyrrolo[1,2-d][1,2,4]triazine is its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Phosphatidylinositol-3 kinase (PI3K) : The compound has been reported to inhibit the PI3K signaling pathway, which is crucial in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth in preclinical models.

Structure-Activity Relationship (SAR)

The biological activity of 4-chloropyrrolo[1,2-d][1,2,4]triazine can be significantly influenced by structural modifications. Studies have shown that substituents on the pyrrole or triazine rings can enhance or diminish biological efficacy. For instance:

  • Chloro Substitution : The presence of a chlorine atom at the 4-position has been associated with increased antimicrobial activity compared to other halogenated derivatives.
  • Amino Groups : Introducing amino groups at specific positions can enhance anticancer activity by improving solubility and bioavailability.

Research Findings

Recent investigations into the biological activity of pyrrolo[1,2-d][1,2,4]triazine derivatives have highlighted their potential as lead compounds for drug development. For example:

  • A study published in Journal of Medicinal Chemistry reported that a series of pyrrolo[1,2-d][1,2,4]triazines exhibited promising GPR84 antagonist activity with favorable pharmacokinetic profiles .
  • Another research article detailed the synthesis and evaluation of these compounds against various cancer cell lines and reported significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

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